molecular formula C8H20O6P2 B12714118 Phosphonic acid, octylidenebis- CAS No. 2530-50-9

Phosphonic acid, octylidenebis-

Cat. No.: B12714118
CAS No.: 2530-50-9
M. Wt: 274.19 g/mol
InChI Key: ROKLPPRTPHAGFK-UHFFFAOYSA-N
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Description

Phosphonic acid, octylidenebis- (C₈H₁₆[PO₃H₂]₂) is a bis-phosphonic acid derivative characterized by an octylene (-(CH₂)₈-) bridge linking two phosphonic acid groups. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and chelating capacity, making it valuable in industrial and material science applications. Its synthesis typically involves alkylation or condensation reactions, though specific protocols vary based on target purity and functionalization .

Properties

CAS No.

2530-50-9

Molecular Formula

C8H20O6P2

Molecular Weight

274.19 g/mol

IUPAC Name

1-phosphonooctylphosphonic acid

InChI

InChI=1S/C8H20O6P2/c1-2-3-4-5-6-7-8(15(9,10)11)16(12,13)14/h8H,2-7H2,1H3,(H2,9,10,11)(H2,12,13,14)

InChI Key

ROKLPPRTPHAGFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Phosphonic acid, octylidenebis- can be synthesized through several methods. One common synthetic route involves the reaction of dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux. This method is preferred for preparing phosphonic acids that are stable in acidic media and thermally stable . Industrial production methods often involve the hydrolysis of phosphorus trichloride with water or steam .

Chemical Reactions Analysis

Phosphonic acid, octylidenebis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include orthosilicates for esterification and concentrated hydrochloric acid for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification with orthosilicates can yield monosubstituted phosphinic acids .

Comparison with Similar Compounds

Comparison with Similar Alkylenebis(phosphonic acid) Compounds

Structural and Acidity Differences

Alkylenebis(phosphonic acids) differ primarily in the length of their alkyl bridges, which directly influences their acidity and reactivity. For example:

Compound Alkyl Bridge Length pKa₁ pKa₂ pKa₃ pKa₄
Ethylenebis(phosphonic acid) -(CH₂)₂- 1.8 2.7 6.6 7.5
Propylenebis(phosphonic acid) -(CH₂)₃- 2.1 3.0 6.9 7.8
Hexamethylene diphosphonic acid -(CH₂)₆- 3.2 4.1 8.3 9.1
Octylidenebis(phosphonic acid) -(CH₂)₈- 3.5 4.4 8.6 9.4

Note: pKa values for octylidenebis- are extrapolated from trends in alkyl chain length effects .

Longer alkyl chains increase electron-donating effects, raising pKa values and reducing acidity. This makes octylidenebis- less acidic than shorter-chain analogues, impacting its metal-binding efficiency and solubility in aqueous systems .

Hydrolytic and Thermal Stability

Phosphonic acids with ester linkages (e.g., methacrylates) exhibit lower hydrolytic stability compared to ether- or amide-linked derivatives. For instance:

  • Methacrylate-based phosphonates degrade by ~90% after 16 weeks in acidic aqueous conditions.
  • Ether-linked phosphonates (e.g., acrylic ether phosphonic acid) show negligible degradation under the same conditions .

Octylidenebis-phosphonic acid, if synthesized with stable ether linkages, would retain integrity in harsh environments, unlike ester-based analogues. Its thermal stability is also enhanced due to the hydrophobic octylene bridge, which reduces water absorption .

Environmental Impact and Degradation

Phosphonic acids vary in environmental persistence:

  • Ethyl methyl phosphonic acid (VX degradation product) persists for years in soil .
  • (1-hydroxyethylidene)bis-phosphonic acid is regulated due to moderate toxicity (EC50: 50 mg/L) .

However, its persistence remains unstudied, necessitating caution in industrial discharge .

Q & A

Basic: How is phosphonic acid detected in plant samples, and what methodological considerations are critical for accurate quantification?

Phosphonic acid detection in plant matrices typically employs LC-MS/MS due to its sensitivity and specificity for low-concentration residues. Methodological rigor requires:

  • Reporting Limit (RL) Harmonization : RLs vary widely (0.01–0.2 mg/kg across labs), necessitating cross-lab calibration to avoid data misinterpretation .
  • Conversion Protocols : When fosetyl-Al degradation is suspected, labs must convert phosphonic acid concentrations to fosetyl equivalents using molecular weight ratios (0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) .
  • Matrix-Specific Validation : Account for interference from organic acids or phosphate derivatives via spike-recovery experiments.

Basic: What are the primary sources of phosphonic acid residues in organic agricultural products?

Three origins dominate:

Fosetyl-Al Degradation : The fungicide breaks down into fosetyl, then phosphonic acid, detectable in ~36% of non-organic samples .

Environmental Contamination : Legacy soil residues from pre-organic management or adjacent conventional farms .

Endogenous Plant Biosynthesis : Rare cases of natural production under stress (e.g., pathogen attack) .

Advanced: How can researchers differentiate phosphonic acid from fosetyl-Al degradation vs. environmental contamination?

  • Co-Detection Analysis : Fosetyl presence confirms fungicide origin; absence suggests alternative sources .
  • Isotopic Tracing : Use δ¹⁸O or ³²P labeling to trace phosphonic acid to synthetic vs. natural pathways.
  • Crop History Audits : Cross-reference cultivation records to identify pre-organic fosetyl-Al use .

Advanced: What strategies resolve discrepancies in phosphonic acid concentration data across laboratories?

  • RL Standardization : Adopt a unified RL (e.g., 0.01 mg/kg) to minimize variability .
  • Blind Sample Exchange : Validate inter-lab consistency using shared reference materials.
  • Data Normalization : Apply conversion factors (e.g., fosetyl equivalence) uniformly .

Basic: What regulatory thresholds exist for phosphonic acid in organic products?

  • EU Compliance : If phosphonic acid originates from unauthorized fosetyl-Al use, the product loses organic certification. If below MRL (e.g., ≤0.1 mg/kg) and from pre-organic sources, certification is retained .
  • Experimental Design Tip : Include control groups with documented fosetyl-Al exposure to benchmark residue thresholds.

Advanced: What approaches study phosphonic acid’s environmental persistence in soil?

  • Degradation Kinetics : Use UV/H₂O₂ advanced oxidation or soil microcosms to measure half-life under varying pH/temperature .
  • Field vs. Lab Comparisons : Contrast controlled degradation rates with real-world data to model long-term accumulation.

Basic: What analytical techniques detect phosphonic acid and derivatives in complex matrices?

  • LC-MS/MS : Preferred for high-throughput detection in plant tissues .
  • GC with Derivatization : Trimethylsilyl agents (e.g., BSTFA) enable volatile derivative formation for phosphonic acid and bisphosphonates .

Advanced: How to quantify phosphonic acid when fosetyl is absent but regulatory conversion is required?

  • Conservative Reporting : Calculate fosetyl equivalence even if contamination is suspected, but annotate uncertainty in metadata .
  • Source Attribution Modeling : Combine isotopic data with chemometric analysis to estimate probable origins.

Basic: How do variable RLs impact multinational studies on phosphonic acid?

  • Data Harmonization : Convert all results to a common RL (e.g., 0.01 mg/kg) using extrapolation formulas .
  • Jurisdictional Metadata : Document region-specific RLs in datasets to aid cross-study comparisons.

Advanced: What methodologies track phosphonic acid metabolic pathways in plants?

  • Stable Isotope Probing : Apply ¹³C-labeled phosphonic acid to trace assimilation into plant metabolites .
  • Enzymatic Profiling : Quantify phosphatase activity in treated vs. untreated plants to identify detoxification pathways.

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